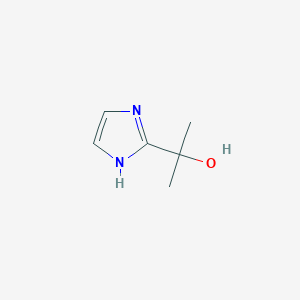

2-(1H-imidazol-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYJVIFSBZSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solid-State Architecture: A Predictive Guide to Hydrogen Bonding in 2-(1H-imidazol-2-yl)propan-2-ol Crystals

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Territory of 2-(1H-imidazol-2-yl)propan-2-ol Crystallography

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed a notable absence of publicly available crystallographic data for 2-(1H-imidazol-2-yl)propan-2-ol. This absence of an experimentally determined crystal structure means that a definitive analysis of its hydrogen bonding patterns remains an open scientific question.

However, the principles of crystal engineering and the wealth of data on analogous structures provide a robust framework for a predictive analysis. This technical guide, therefore, is presented as a forward-looking exploration of the anticipated hydrogen bonding motifs in crystalline 2-(1H-imidazol-2-yl)propan-2-ol. For researchers in drug development and materials science, understanding these potential supramolecular assemblies is a critical step in predicting physicochemical properties such as solubility, stability, and bioavailability. This document will lay the groundwork for future experimental validation and serve as a guide for the rational design of crystalline forms of related active pharmaceutical ingredients (APIs).

The Molecular Blueprint: Identifying Hydrogen Bonding Capabilities

The structure of 2-(1H-imidazol-2-yl)propan-2-ol features key functional groups that are prime candidates for forming strong and directional hydrogen bonds:

-

The Imidazole Ring: This versatile heterocycle possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality is a well-documented driver for the formation of robust hydrogen-bonded networks in a multitude of imidazole-containing crystal structures.

-

The Tertiary Alcohol: The hydroxyl (-OH) group of the propan-2-ol substituent is a potent hydrogen bond donor. The oxygen atom, with its lone pairs of electrons, also has the capacity to act as a hydrogen bond acceptor, although this is generally a weaker interaction compared to the nitrogen of the imidazole ring.

The interplay between these donor and acceptor sites is expected to dictate the overall crystal packing and the resulting supramolecular architecture.

Predicted Supramolecular Synthons: Building Blocks of the Crystal Lattice

Based on the analysis of related imidazole and alcohol-containing crystal structures, several predictable hydrogen bonding motifs, or supramolecular synthons, are likely to be present in the crystal lattice of 2-(1H-imidazol-2-yl)propan-2-ol.

The Preeminence of the Imidazole-Alcohol Heterosynthon

The most probable and energetically favorable hydrogen bond will be the one formed between the hydroxyl group (donor) and the non-protonated imidazole nitrogen (acceptor). This O-H···N interaction is a classic and robust heterosynthon that is frequently observed in the crystal structures of related compounds[1][2].

The Imidazole Homosynthon: A Competing Motif

Another strong possibility is the formation of a chain or a catemer of imidazole rings linked by N-H···N hydrogen bonds[1]. This is a very common self-assembly pattern for imidazole derivatives. The presence of the bulky propan-2-ol group might, however, introduce steric hindrance that could favor the formation of the O-H···N heterosynthon over the N-H···N homosynthon.

A Three-Dimensional Network

It is highly probable that a combination of these synthons will lead to the formation of a complex three-dimensional hydrogen-bonded network. For instance, the O-H···N interaction could link molecules into chains or dimers, which are then further interconnected by the N-H···N bonds, creating a more intricate and stable crystal lattice.

The following diagram illustrates the potential primary hydrogen bonding interactions:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Corroboration

While SC-XRD provides the definitive structure, spectroscopic techniques can offer complementary information, especially regarding the strength and dynamics of hydrogen bonds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The stretching frequencies of O-H and N-H bonds are sensitive to their involvement in hydrogen bonding. A broadening and red-shifting of these bands in the solid-state spectrum compared to a dilute solution would provide strong evidence for hydrogen bonding.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are influenced by their local electronic environment, which is altered by hydrogen bonding. ssNMR can provide valuable information on the number of unique molecules in the asymmetric unit and the nature of the intermolecular interactions.

Quantitative Analysis of Predicted Hydrogen Bonds

Should the crystal structure be determined, a quantitative analysis of the hydrogen bond geometry would be crucial. The following table provides a template for summarizing such data, with expected ranges based on analogous structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| O | H | N | ~ 0.82 | 1.8 - 2.2 | 2.6 - 3.0 | 160 - 180 | Heterosynthon |

| N | H | N | ~ 0.86 | 1.9 - 2.3 | 2.7 - 3.1 | 150 - 180 | Homosynthon |

Conclusion and Future Outlook

While the definitive crystal structure of 2-(1H-imidazol-2-yl)propan-2-ol remains to be elucidated, this guide provides a scientifically grounded prediction of its hydrogen bonding patterns. The anticipated prevalence of strong O-H···N and N-H···N interactions suggests a high likelihood of a stable, three-dimensional network.

For drug development professionals, these insights are critical for anticipating the solid-state properties of this molecule and for designing strategies for polymorph screening and co-crystallization. The experimental workflows detailed herein provide a clear path forward for the definitive structural characterization of this and related compounds. The elucidation of this crystal structure would be a valuable contribution to the field, providing a new data point for the understanding of intermolecular interactions in imidazole-containing pharmaceuticals.

References

-

Tewari, A. K., & Singh, P. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. [Link]

-

Cammers, A., & Parkin, S. (2004). Solid state hydrogen bonding in imidazole derivatives: a persistent tape motif. CrystEngComm, 6, 168-172. [Link]

-

Shahid, H. A., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1237–o1238. [Link]

Sources

Methodological & Application

C2-lithiation of imidazole using n-butyllithium and acetone

Application Note: C2-Lithiation of 1-Methylimidazole & Reaction with Acetone

Part 1: Strategic Overview & Scientific Rationale

1.1 Introduction The C2-functionalization of imidazole rings is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antifungal agents (e.g., azoles), and ionic liquids. While the C4 and C5 positions are accessible via electrophilic aromatic substitution, the C2 position requires lithiation-substitution due to its unique electronic environment.

This protocol details the C2-selective lithiation of 1-methylimidazole using n-butyllithium (n-BuLi) , followed by trapping with acetone to yield 2-(1-hydroxy-1-methylethyl)-1-methylimidazole .

1.2 Mechanistic Causality

-

Regioselectivity (The C2 Advantage): The proton at the C2 position of an N-substituted imidazole is significantly more acidic (pKa ~33) than those at C4 or C5. This acidity arises from the inductive electron-withdrawing effect of the adjacent sp2 nitrogens and the stability of the resulting carbanion in the sp2 orbital orthogonal to the

-system. -

The Role of the N-Protecting Group: Direct lithiation of free imidazole is impractical because n-BuLi will preferentially deprotonate the acidic N-H (pKa ~14.4). Therefore, an N-protecting group (Methyl, SEM, BOM, or Trityl) is mandatory. This protocol uses 1-methylimidazole as the model substrate due to its atom economy and widespread use.

-

Temperature Control (-78°C): The 2-lithioimidazole intermediate is thermodynamically unstable at ambient temperatures, prone to ring-opening or "dance of the protons" (translocation to C5). Maintaining -78°C ensures the kinetic stability of the C2-lithio species prior to electrophile addition.

Part 2: Experimental Protocol

2.1 Safety & Pre-Requisites (Critical)

-

Pyrophoric Hazard: n-Butyllithium (2.5 M in hexanes) is pyrophoric. All transfers must occur under a positive pressure of Argon or Nitrogen.

-

Moisture Sensitivity: Acetone must be dried over molecular sieves (3Å) prior to use. Even trace water will quench the lithio-intermediate immediately, returning the starting material.

-

Glassware: Flame-dried or oven-dried (120°C for >4 hours) and cooled under inert gas.

2.2 Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Concentration |

| 1-Methylimidazole | 82.10 | 1.0 | 1.03 g/mL | Neat |

| n-Butyllithium | -- | 1.1 | -- | 2.5 M in Hexanes |

| Acetone (Dry) | 58.08 | 1.2 | 0.784 g/mL | Neat |

| THF (Anhydrous) | -- | Solvent | -- | -- |

2.3 Step-by-Step Methodology

Step 1: System Preparation

-

Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

-

Flush the system with dry Nitrogen for 15 minutes.

-

Charge the flask with 1-methylimidazole (821 mg, 10.0 mmol) and anhydrous THF (20 mL) via syringe.

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

Step 2: Lithiation (The Critical Step)

-

Draw n-BuLi (4.4 mL, 11.0 mmol) into a gas-tight syringe.

-

Add n-BuLi dropwise over 10–15 minutes down the side of the flask.

-

Observation: The solution may turn a pale yellow or orange color. This indicates the formation of the 2-lithio species.[2]

-

-

Stir at -78°C for 45 minutes .

-

Note: Do not exceed 2 hours; degradation of the lithio-species may occur.

-

Step 3: Electrophilic Trapping

-

Add dry acetone (0.88 mL, 12.0 mmol) dropwise to the reaction mixture at -78°C.

-

Exotherm Alert: Although small on this scale, the addition is exothermic. Maintain the cold bath.

-

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour. The solution typically becomes clear or light yellow.

Step 4: Quench & Workup

-

Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) . Stir vigorously for 5 minutes.

-

Dilute with EtOAc (30 mL) and separate the layers.

-

Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo to yield the crude alcohol.

2.4 Self-Validating Quality Control

-

TLC Monitoring: Run TLC (10% MeOH in DCM). The product (tertiary alcohol) will be significantly more polar (lower Rf) than the starting 1-methylimidazole.

-

NMR Check: In ¹H NMR (CDCl₃), the disappearance of the C2-H singlet (normally around δ 7.4 ppm) and the appearance of a gem-dimethyl singlet (approx. δ 1.6 ppm, 6H) confirms the transformation.

Part 3: Visualization & Workflow

Figure 1: Reaction Pathway & Logic Flow

Caption: Workflow depicting the sequential lithiation and electrophilic trapping of 1-methylimidazole.

Part 4: Data & Troubleshooting

Table 1: Expected Yields & Optimization Parameters

| Parameter | Optimal Condition | Consequence of Deviation |

| Temperature | -78°C | > -40°C leads to isomerization to C5-lithio species or decomposition. |

| Solvent | THF (Anhydrous) | Diethyl ether is acceptable but THF promotes better solubility of the lithio-species. |

| Protecting Group | Methyl, SEM, Trityl | Free imidazole (NH) requires 2.2 equiv n-BuLi and often results in low C2 yields without specific directing groups. |

| Quench | Sat. NH₄Cl | Water alone is sufficient, but NH₄Cl buffers the basic lithium alkoxide, preventing side reactions. |

Troubleshooting Guide:

-

Problem: Recovery of starting material only.

-

Problem: Low yield with complex mixture.

Part 5: References

-

Organic Syntheses. Preparation of 4-Trimethylsilyl-2-butyn-1-ol (Example of Lithiation Protocol). Org.[4][6][7][8] Synth. 2010 , 87, 231. [Link]

-

Torregrosa, R.; Pastor, I. M.; Yus, M. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[6] Tetrahedron 2005 , 61, 11148-11155.[6] [Link]

-

American Chemical Society. Lithiation Reaction Safety Guide. (Accessed 2025).[7][9] [Link]

-

University of Arkansas. Standard Operating Procedure: n-Butyllithium.[9] (Accessed 2025).[7][9] [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. acs.org [acs.org]

- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protecting the N1 Position of Imidazole for Selective C2-Alkylation: An Application Note and Protocol Guide

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the imidazole ring is a cornerstone of synthesizing a vast array of biologically active molecules.[1] The inherent reactivity of the imidazole C-H bonds presents a significant challenge, particularly when targeting the C2 position for alkylation. Direct alkylation often leads to a mixture of regioisomers due to the similar reactivity of the C2, C4, and C5 positions, alongside potential N-alkylation.[2][3] To achieve the desired regioselectivity, a robust strategy involving the protection of the N1 nitrogen is paramount. This application note provides a detailed guide to the selection and implementation of suitable protecting groups for the N1 position of imidazole, thereby enabling efficient and selective C2-alkylation.

The Challenge of Selective C2-Alkylation

The imidazole nucleus is a common scaffold in numerous pharmaceuticals and natural products.[1][4] The acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, coupled with the reactivity of the carbon positions, make selective functionalization a complex task. Specifically, direct C2-alkylation is often hampered by:

-

N-Alkylation: The basicity of the imidazole nitrogen makes it susceptible to alkylation, leading to a mixture of N1 and N3 alkylated products.[3]

-

Lack of Regioselectivity: The electron-rich nature of the imidazole ring can lead to alkylation at the C4 and C5 positions in addition to the desired C2 position.[2]

To overcome these challenges, a protecting group is installed on the N1 nitrogen. An ideal protecting group for this purpose should:

-

Be easy to introduce in high yield.

-

Be stable to the conditions required for C2-alkylation.

-

Direct the alkylation to the C2 position.

-

Be readily removable under mild conditions that do not affect the newly introduced C2-alkyl group or other sensitive functionalities.[5]

This guide will focus on several key protecting groups that have proven effective in directing C2-alkylation of imidazoles: the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group, the tert-Butoxycarbonyl (Boc) group, and the Trityl (Tr) group.

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: A Versatile Tool for Regiocontrol

The SEM group is a highly effective protecting group for imidazoles, offering excellent stability and unique capabilities for regioselective functionalization.[1][2] It has been successfully employed in the context of palladium-catalyzed C-H arylation and can be strategically manipulated to access different isomers.[2]

Key Advantages of the SEM Group:

-

Directs C2-Lithiation: The SEM group effectively directs lithiation to the C2 position, allowing for subsequent reaction with a variety of electrophiles.[6]

-

Enables the "SEM-Switch": A key feature of the SEM group is its ability to undergo a "SEM-switch," migrating from the N1 to the N3 position. This transposition allows for the functionalization of the otherwise less reactive C4 position.[1][2]

-

Mild Deprotection Conditions: The SEM group can be removed under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic hydrolysis, which are compatible with a wide range of functional groups.[2][7]

Experimental Protocols

1. Introduction of the SEM Group:

This protocol describes the general procedure for the N1-protection of imidazole with SEM chloride.

-

Reaction Scheme:

Figure 1: N1-protection of imidazole with SEM-Cl. -

Step-by-Step Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. C2-Alkylation via Lithiation:

This protocol outlines the C2-lithiation of N1-SEM-imidazole and subsequent reaction with an alkyl halide.

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Dissolve N1-SEM-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

3. Deprotection of the SEM Group:

The SEM group can be removed using either acidic conditions or a fluoride source.

-

Reaction Scheme:

Figure 3: Deprotection of the SEM group. -

Step-by-Step Protocol (using TBAF):

-

Dissolve the 2-alkyl-N1-SEM-imidazole (1.0 eq) in THF.

-

Add a 1M solution of TBAF in THF (1.5 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until completion.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the 2-alkyl-imidazole product by chromatography or recrystallization.

-

The tert-Butoxycarbonyl (Boc) Group: A Widely Used and Reliable Choice

The Boc group is one of the most common protecting groups in organic synthesis due to its ease of introduction and removal under specific conditions. [8][9]It is particularly valuable for protecting the imidazole nitrogen, allowing for selective C2-functionalization. [10][11]

Key Advantages of the Boc Group:

-

Facilitates C2-Lithiation: Similar to the SEM group, the Boc group promotes the deprotonation at the C2 position.

-

Orthogonal Deprotection: The Boc group is typically removed under acidic conditions, which provides orthogonality to many other protecting groups that are base-labile or removed by hydrogenolysis. [12][13]* Commercial Availability: N-Boc-imidazole and the Boc anhydride (Boc₂O) are readily available commercially. [10][11]

Experimental Protocols

1. Introduction of the Boc Group:

This protocol details the straightforward synthesis of N-Boc-imidazole. [11]

-

Reaction Scheme:

Figure 4: N1-protection of imidazole with Boc anhydride. -

Step-by-Step Protocol:

-

Dissolve imidazole (1.0 eq) in dichloromethane (DCM) or acetonitrile (ACN).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude N-Boc-imidazole, which is often pure enough for the next step. [11] 2. C2-Alkylation via Lithiation:

-

The C2-alkylation of N-Boc-imidazole follows a similar procedure to that of the SEM-protected analogue.

-

Reaction Scheme:

Figure 5: C2-alkylation of N-Boc-imidazole via lithiation. -

Step-by-Step Protocol:

-

Follow the same procedure as for the C2-alkylation of N1-SEM-imidazole, using N-Boc-imidazole as the starting material.

-

3. Deprotection of the Boc Group:

The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [9][12]

-

Reaction Scheme:

Figure 6: Deprotection of the Boc group. -

Step-by-Step Protocol (using TFA):

-

Dissolve the 2-alkyl-N-Boc-imidazole (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor by TLC. Upon completion, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the deprotected 2-alkyl-imidazole.

-

A milder method for the deprotection of N-Boc-imidazoles using sodium borohydride in ethanol has also been reported. [12][13]

The Trityl (Tr) Group: A Bulky and Acid-Labile Protecting Group

The trityl group is a sterically demanding protecting group that is readily cleaved under acidic conditions. [8][14]Its bulkiness can influence the regioselectivity of reactions.

Key Advantages of the Trityl Group:

-

Steric Hindrance: The large size of the trityl group can provide steric shielding and influence the outcome of reactions. [8]* Acid Lability: The trityl group is easily removed with mild acids, often with just acetic acid. [14]* Crystallinity: Trityl-protected compounds are often crystalline, which can facilitate purification. [14]

Experimental Protocols

1. Introduction of the Trityl Group:

The trityl group is typically introduced using trityl chloride in the presence of a base. [15]

-

Reaction Scheme:

Figure 7: N1-protection of imidazole with trityl chloride. -

Step-by-Step Protocol:

-

Dissolve imidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF.

-

Add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

2. C2-Alkylation via Lithiation:

The C2-lithiation and subsequent alkylation of N-trityl-imidazole can be achieved using similar conditions to the SEM and Boc protected imidazoles. [16]

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Follow the same procedure as for the C2-alkylation of N1-SEM-imidazole, using N-trityl-imidazole as the starting material.

-

3. Deprotection of the Trityl Group:

The trityl group is readily cleaved under mild acidic conditions.

-

Reaction Scheme:

Figure 9: Deprotection of the Trityl group. -

Step-by-Step Protocol (using Acetic Acid):

-

Dissolve the 2-alkyl-N-trityl-imidazole in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Heat the reaction mixture at 50-80 °C for 1-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

The byproduct, triphenylmethanol, can often be removed by filtration or chromatography.

-

Comparative Summary of Protecting Groups

| Protecting Group | Introduction Conditions | C2-Alkylation Method | Deprotection Conditions | Key Advantages |

| SEM | SEM-Cl, NaH, DMF | C2-Lithiation | TBAF, THF or aq. HCl, EtOH | [2][7] Enables "SEM-switch" for C4 functionalization, mild deprotection. |

| Boc | (Boc)₂O, DCM or ACN | [11] C2-Lithiation | TFA, DCM or HCl in Dioxane; NaBH₄, EtOH | [9][12][13] Readily available, orthogonal to many other protecting groups. |

| Trityl | Tr-Cl, Et₃N, DMF | [15] C2-Lithiation | [16] Mild acid (e.g., AcOH) | [8][14] Sterically bulky, acid-labile, products are often crystalline. |

Conclusion

The selective C2-alkylation of imidazoles is a critical transformation in the synthesis of many important molecules. The use of N1-protecting groups is an indispensable strategy to achieve this selectivity. The SEM, Boc, and Trityl groups each offer a unique set of advantages and are amenable to C2-lithiation followed by reaction with electrophiles. The choice of the most appropriate protecting group will depend on the overall synthetic strategy, the nature of the substrate, and the desired final product. The protocols and comparative data presented in this application note provide a solid foundation for researchers to confidently select and implement the optimal protecting group strategy for their specific needs in the exciting field of imidazole chemistry.

References

-

Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]

-

Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available at: [Link]

-

Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C-H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry, 75(15), 4911-4920. Available at: [Link]

-

Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [PDF] Available at: [Link]

-

University of Wisconsin. (n.d.). Protecting Groups. Available at: [Link]

- Google Patents. (n.d.). US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture.

-

American Chemical Society. (2020). 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. Organic Letters. Available at: [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. Journal of Organic Chemistry, 75(15), 4911-4920. Available at: [Link]

-

Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link]

- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

-

UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

-

Royal Society of Chemistry. (1981). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 261-266. Available at: [Link]

-

Zoltán, N., & Timothy, F. J. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]

-

Al-Masoudi, N. A. et al. (2014). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 19(9), 13786-13799. Available at: [Link]

-

ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Available at: [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3953-3973. Available at: [Link]

-

Chadwick, D. J., & Ngochindo, R. I. (1984). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole. Journal of the Chemical Society, Perkin Transactions 1, 481-486. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl imidazole-1-carboxylate. Available at: [Link]

-

Frontiers. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Available at: [Link]

- Google Patents. (n.d.). US3767668A - Process for the production of n-trityl-imidazoles.

-

National Center for Biotechnology Information. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Available at: [Link]

-

MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Available at: [Link]

Sources

- 1. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 15. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 16. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1H-imidazol-2-yl)propan-2-ol

Introduction

2-(1H-imidazol-2-yl)propan-2-ol is a valuable tertiary alcohol building block in medicinal chemistry and drug development. Its structure is notably a key fragment in the synthesis of important pharmaceuticals, including the angiotensin II receptor antagonist, Olmesartan[1]. This guide provides a detailed, field-proven protocol for the synthesis of this compound starting from the commercially available ethyl imidazole-2-carboxylate. The selected method employs a Grignard reaction, a classic and powerful carbon-carbon bond-forming transformation.

This document is structured to provide not just a step-by-step procedure, but also the underlying mechanistic rationale and critical insights to ensure successful execution, troubleshooting, and scalability.

Mechanistic Rationale: The Grignard Reaction with Esters

The conversion of an ester to a tertiary alcohol via a Grignard reagent is a cornerstone of organic synthesis.[2] Unlike the reaction with aldehydes or ketones which involves a single addition, the reaction with an ester requires at least two equivalents of the Grignard reagent.[3][4][5] The process proceeds through a distinct multi-step mechanism involving a ketone intermediate.

The Causality Behind the Double Addition:

-

Initial Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (in this case, methylmagnesium bromide, CH₃MgBr) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl imidazole-2-carboxylate. This forms a transient tetrahedral intermediate.[3][6]

-

Formation of a Ketone Intermediate: This intermediate is unstable and rapidly collapses. The ethoxy group (-OEt) is a competent leaving group and is expelled, reforming the carbonyl double bond. The product of this stage is an intermediate ketone, 2-acetyl-1H-imidazole.

-

Second, Rapid Nucleophilic Addition: The newly formed ketone is more reactive towards nucleophilic attack than the starting ester.[3][4] This is because the ester's carbonyl carbon is stabilized by resonance from the adjacent oxygen lone pair, making it less electrophilic. Consequently, a second equivalent of the Grignard reagent preferentially and rapidly attacks the ketone intermediate, leading to a new tetrahedral magnesium alkoxide intermediate.

-

Acidic Work-up and Protonation: The reaction is terminated by the addition of a mild acid (an "acidic work-up"), which protonates the magnesium alkoxide to yield the final tertiary alcohol product, 2-(1H-imidazol-2-yl)propan-2-ol.

This sequential mechanism underscores the necessity of using an excess (more than two equivalents) of the Grignard reagent to ensure the reaction proceeds to completion and avoids a mixture of starting material, ketone intermediate, and the desired tertiary alcohol.[4]

Caption: Figure 1: Mechanism of Grignard Reaction on Ethyl Imidazole-2-Carboxylate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Purity/Notes |

| Magnesium Turnings | Mg | 24.31 | 0.87 g | 36.0 | 3.0 | >99%, activated |

| Methyl Iodide | CH₃I | 141.94 | 4.82 g (2.12 mL) | 34.0 | 2.8 | >99%, freshly distilled |

| Ethyl Imidazole-2-carboxylate | C₆H₈N₂O₂ | 140.14 | 1.68 g | 12.0 | 1.0 | >97% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | Dried over Na/benzophenone |

| Saturated NH₄Cl (aq) | NH₄Cl | - | ~50 mL | - | - | For work-up |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~150 mL | - | - | Reagent grade |

| Brine (Saturated NaCl) | NaCl | - | ~50 mL | - | - | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | - | As needed | - | - | For drying |

| Iodine | I₂ | - | 1 small crystal | - | - | Initiator |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Two-necked round-bottom flask (100 mL)

-

Reflux condenser with a drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bars

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

-

Glassware Preparation: Flame-dry the 250 mL three-necked flask, reflux condenser, and dropping funnel. Assemble the apparatus quickly while hot and allow it to cool to room temperature under a steady stream of dry nitrogen.

-

Reagent Setup: Place the magnesium turnings (0.87 g) and a single crystal of iodine into the reaction flask.

-

Initiation: In the dropping funnel, prepare a solution of methyl iodide (2.12 mL) in 30 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.

-

Observation & Reaction: The initiation of the reaction is indicated by the disappearance of the purple iodine color and the spontaneous, gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun or immerse it in a warm water bath until initiation occurs.

-

Grignard Formation: Once the reaction has started, add the remaining methyl iodide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the gray, cloudy solution at room temperature for an additional 30-45 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Ethyl Imidazole-2-carboxylate

-

Substrate Preparation: In the separate 100 mL two-necked flask, dissolve ethyl imidazole-2-carboxylate (1.68 g) in 40 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool this solution to 0 °C using an ice-water bath.

-

Addition: Slowly add the freshly prepared Grignard reagent solution to the cooled ester solution via a cannula or dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A thick, white precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

Part C: Work-up and Purification

-

Quenching: Carefully cool the reaction flask back to 0 °C in an ice bath. Quench the reaction by slowly and cautiously adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Caution: This process is exothermic and may produce gas. Ensure adequate ventilation and slow addition.

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient eluent such as 5-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a white solid.

Caption: Figure 2: Overall Experimental Workflow.

Product Characterization and Safety

Expected Outcome: The final product, 2-(1H-imidazol-2-yl)propan-2-ol, is typically a white to off-white solid.

-

Molecular Formula: C₆H₁₀N₂O[7]

-

Molecular Weight: 126.16 g/mol

-

Physical Form: Solid[8]

-

Spectroscopic Data: The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The data should be consistent with literature values.

Safety Information:

-

Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diethyl Ether: Extremely flammable with a low boiling point. Ensure no ignition sources are present.

-

General Precautions: Wear safety glasses, a lab coat, and appropriate gloves at all times. The quenching step is exothermic and should be performed slowly and with caution.

Field-Proven Insights & Troubleshooting

-

The Criticality of Anhydrous Conditions: The most common cause of failure in a Grignard reaction is the presence of moisture. Water will rapidly protonate and destroy the Grignard reagent, producing methane gas and magnesium salts. Ensure all glassware is rigorously dried and all solvents are anhydrous.[9]

-

Grignard Initiation Failure: If the reaction fails to start, try adding another small crystal of iodine, gently crushing the magnesium turnings with a glass rod (while under nitrogen), or briefly applying heat with a heat gun. Sonication can also be an effective method for initiation.

-

The Imidazole N-H Proton: The N-H proton of the imidazole ring is acidic and can react with the Grignard reagent. This is why a significant excess (at least 2.5-3.0 equivalents) of the Grignard reagent is recommended to ensure that after any acid-base side reactions, there are still at least two full equivalents available to react with the ester functionality.

-

Work-up Rationale: Saturated ammonium chloride is used as a mild proton source for the work-up. Its weakly acidic nature (pKa ~9.2) is sufficient to protonate the alkoxide without causing decomposition or side reactions that might occur with stronger acids like HCl or H₂SO₄.

References

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Esters to Alcohols: Grignard Reaction. JoVE (Journal of Visualized Experiments). [Link]

-

Esters with Grignard Reagent. Chemistry Steps. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Grignard Reagents Convert Esters into Tertiary Alcohols. Chemistry LibreTexts. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

- Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.

-

2-(1h-imidazol-2-yl)propan-2-ol. PubChem. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Video: Esters to Alcohols: Grignard Reaction [jove.com]

- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. PubChemLite - 2-(1h-imidazol-2-yl)propan-2-ol (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 8. 2-(1H-Imidazol-2-yl)propan-2-ol | 36365-23-8 [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

procedure for deprotection of N-SEM-2-(1H-imidazol-2-yl)propan-2-ol

Application Note: Strategic Deprotection of N-SEM-2-(1H-imidazol-2-yl)propan-2-ol

Executive Summary

This application note details the procedure for the chemoselective removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from N-SEM-2-(1H-imidazol-2-yl)propan-2-ol.

The substrate presents a specific chemoselectivity challenge: it contains a tertiary alcohol at the benzylic-like position (C2 of the imidazole). While SEM groups are traditionally removed via acidolysis, strong acidic conditions pose a significant risk of dehydrating the tertiary alcohol to the corresponding alkene (isopropenyl derivative). Therefore, this guide prioritizes a Fluoride-Mediated Protocol (Method A) using TBAF and ethylenediamine (EDA) to ensure substrate integrity. A secondary Acid-Mediated Protocol (Method B) is provided for scale-up scenarios where the substrate's stability has been validated.

Mechanistic Underpinning

The removal of the SEM group from a nitrogen heterocycle is mechanistically distinct from oxygen-SEM deprotection. It proceeds through a fragmentation pathway that generates reactive byproducts.

Key Mechanistic Insight:

Upon fluoride attack at the silicon atom, the group fragments to release ethylene and an unstable

Figure 1: Mechanistic pathway of N-SEM cleavage highlighting the critical N-hydroxymethyl intermediate.

Experimental Protocols

Method A: Fluoride-Mediated Deprotection (High Fidelity)

Recommended for initial gram-scale batches and substrates sensitive to dehydration.

Reagents:

-

Substrate: N-SEM-2-(1H-imidazol-2-yl)propan-2-ol (1.0 equiv)

-

Reagent: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (3.0 - 5.0 equiv)

-

Scavenger: Ethylenediamine (EDA) (3.0 - 5.0 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Setup: Charge the substrate into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Dissolution: Add anhydrous THF to achieve a concentration of 0.1 M.

-

Scavenger Addition: Add ethylenediamine (EDA). Note: EDA acts as a formaldehyde sponge, driving the equilibrium forward and preventing the formation of hydroxymethyl impurities.

-

Reagent Addition: Add TBAF solution dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 4–12 hours.

-

Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting material (

) and the transient

-

-

Workup (Critical):

-

Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Acid-Mediated Deprotection (Scale-Up Alternative)

Use only if the tertiary alcohol is proven stable to acid in small-scale trials.

Reagents:

-

Acid: 4M HCl in Dioxane or 6M aqueous HCl.

-

Solvent: Ethanol (EtOH).

Protocol:

-

Dissolution: Dissolve substrate in Ethanol (0.2 M).

-

Acidification: Add HCl (5.0 - 10.0 equiv).

-

Reaction: Heat to reflux (approx. 80°C) for 2–6 hours.

-

Risk Check: Monitor strictly for the elimination product (loss of

, mass shift M-18).

-

-

Neutralization: Cool to 0°C. Slowly add 4M NaOH or saturated

until pH ~8-9. Note: Basic pH is required to decompose the N-hydroxymethyl intermediate. -

Extraction: Extract with DCM or EtOAc (imidazole is highly polar; multiple extractions may be needed).

Comparative Analysis & Decision Matrix

| Feature | Method A (TBAF/EDA) | Method B (HCl/EtOH) |

| Primary Mechanism | Fluoride-driven desilylation | Acid-catalyzed hydrolysis |

| Tertiary Alcohol Stability | Excellent (Neutral/Basic conditions) | Risk (Potential dehydration) |

| Byproduct Management | EDA scavenges formaldehyde | Requires basic workup to clear |

| Purification | Difficult (TBAF salts are sticky) | Easier (Water-soluble salts) |

| Cost | High (TBAF is expensive) | Low (HCl is cheap) |

Decision Workflow:

Figure 2: Workflow for selecting the optimal deprotection strategy.

Troubleshooting & Optimization

-

Problem: Reaction stalls at the

-hydroxymethyl intermediate (-

Cause: Incomplete fragmentation of the hemiaminal.

-

Solution: Increase reaction temperature to reflux. Ensure the workup includes a distinct basic wash (

) or stir the crude residue in MeOH with

-

-

Problem: TBAF salts contaminate the final product (viscous oil).

-

Solution: Use a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.

-

Load reaction mixture (diluted in MeOH) onto SCX-2.

-

Wash with MeOH (removes TBAF and non-basic impurities).

-

Elute Product with

in MeOH.

-

-

-

Problem: Loss of Tertiary Alcohol (Dehydration).

-

Solution: Switch exclusively to Method A. If Method A causes elimination (rare, due to basicity of TBAF), buffer the TBAF solution with Acetic Acid (1.0 equiv) to reach pH 7.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (Canonical reference for SEM stability and deprotection conditions).

-

Lipshutz, B. H.; Pegram, J. J. "The use of the (trimethylsilyl)ethoxymethyl (SEM) group in imidazole protection." Tetrahedron Letters, 1980 , 21, 3343-3346. (Original methodology describing the SEM group on imidazoles).

-

Whitten, J. P.; McCarthy, J. R.; Whalon, M. R. "Facile removal of the SEM group from nitrogen heterocycles." Journal of Organic Chemistry, 1986 , 51, 1891-1894. (Describes the use of TBAF and EDA/HMPA alternatives).

-

Kocienski, P. J. Protecting Groups, 3rd Ed. Thieme Chemistry, 2005 . (Detailed mechanism of fluoride-mediated fragmentation).

Sources

Troubleshooting & Optimization

preventing dehydration of 2-(1H-imidazol-2-yl)propan-2-ol to alkene

Technical Support Center: Stability & Isolation of Imidazole-Carbinols

Executive Summary

You are encountering instability with 2-(1H-imidazol-2-yl)propan-2-ol . This molecule is a tertiary alcohol adjacent to an imidazole ring. Its dehydration product, 2-(prop-1-en-2-yl)-1H-imidazole, is thermodynamically favored due to the formation of a conjugated system between the alkene and the imidazole aromatic ring.

The dehydration follows an E1 mechanism (unimolecular elimination).[1] The rate-limiting step is the formation of a tertiary carbocation, which is stabilized by resonance and inductive effects. Consequently, even mild acidity (pH < 6) or thermal stress during workup can trigger rapid conversion to the alkene.

This guide provides a self-validating protocol to isolate the alcohol intact.

Module 1: The Critical Control Points (Mechanism & Prevention)

To prevent dehydration, you must disrupt the E1 elimination pathway. The enemy is Acid and Heat .

The Dehydration Pathway (The "Danger Zone")

The following diagram illustrates the mechanism you are fighting. Note that the imidazole nitrogen acts as a local base, potentially facilitating intramolecular proton transfer if not properly neutralized.

Figure 1: Acid-catalyzed E1 elimination pathway.[2][3] The tertiary carbocation is the critical intermediate that must be avoided.

Module 2: Synthesis & Quenching Protocols

Issue: Many researchers use standard acidic quenches (e.g., 1M HCl) after Grignard or Lithiation reactions. This is fatal for this specific substrate.

Protocol:

-

Reaction Mixture: Assuming synthesis via addition of Methylmagnesium bromide (MeMgBr) to 2-acetylimidazole or similar.

-

Quench Temperature: Cool the reaction mixture to -10°C to 0°C .

-

Quenching Agent: Do NOT use HCl or H₂SO₄.

-

Preferred: Saturated aqueous Ammonium Chloride (NH₄Cl). While slightly acidic (pH ~5), it is mild enough if processed quickly.

-

Alternative (Safer): Water followed immediately by a buffer (Sodium Bicarbonate).

-

-

pH Adjustment: Immediately adjust the aqueous layer pH to 8.0–9.0 using Saturated NaHCO₃ or dilute NaOH. The imidazole ring (pKa ~7) should remain unprotonated to prevent solubility loss and acid-catalysis.

Module 3: Purification (The Silica Trap)

Issue: Standard Silica Gel (SiO₂) is slightly acidic (pH 4–5). It acts as a solid-state acid catalyst. Running this alcohol through a standard silica column will result in significant conversion to the alkene on the column.

Troubleshooting Table: Purification Methods

| Method | Suitability | Protocol Adjustment |

| Standard Silica Column | 🔴 HIGH RISK | Do not use without modification. |

| Neutralized Silica | 🟡 Medium Risk | Pre-wash silica with 1-5% Triethylamine (TEA) in Hexanes. Add 1% TEA to the eluent. |

| Neutral Alumina | 🟢 Recommended | Use Neutral Alumina (Brockmann Grade III). It is non-acidic and prevents dehydration. |

| Recrystallization | 🟢 Best Practice | Recrystallize from Toluene or Ethyl Acetate/Hexane. Avoid heating above 60°C for extended periods. |

Safe Purification Workflow:

Figure 2: Decision tree for purification to minimize thermal and acidic stress.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned into an oil after sitting on the bench overnight. What happened? A: This is likely spontaneous dehydration. The alkene product is often an oil, whereas the pure alcohol is a solid (MP ~105-110°C). If the product contained trace acids (from chloroform or silica), dehydration accelerates at room temperature.

-

Fix: Store the purified solid at -20°C under Argon.

Q2: Can I use Chloroform (CDCl₃) for NMR? A: Be cautious. Chloroform naturally decomposes to form trace HCl over time. This trace acid is sufficient to dehydrate your sample inside the NMR tube.

-

Fix: Filter CDCl₃ through basic alumina before use or use DMSO-d6 / Methanol-d4 (though methanol may exchange protons, it is less acidic).

Q3: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point relative to common solvents but can be removed under high vacuum. However, trace TEA is better than trace acid. If you must remove it completely, wash the organic fraction with a pH 8 phosphate buffer before final drying. Do not wash with acid.

Q4: I see a small alkene peak (approx 5-6 ppm) growing during rotary evaporation. Why? A: Your water bath is too hot.

-

Fix: Set the bath temperature to < 35°C. Ensure your vacuum is strong enough to remove solvents at this low temperature.

References

-

Chemical Structure & Properties: 2-(1H-imidazol-2-yl)propan-2-ol (CAS 36365-23-8).[4] Sigma-Aldrich Technical Data.

-

General Mechanism of Tertiary Alcohol Dehydration: Chemistry LibreTexts. "Dehydration of Alcohols to Yield Alkenes."[5]

-

Purification of Acid-Sensitive Imidazoles: BenchChem Technical Support. "Refining Purification Techniques for Polar Imidazole Derivatives."

-

Protecting Group Strategies for Imidazoles: Journal of Organic Chemistry. "An easily introduced and removed protecting group for imidazole nitrogen."[6] (Discusses sensitivity of imidazole derivatives).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Dehydration of Propan-2-ol Explain the dehydration reaction of propan-2-.. [askfilo.com]

- 4. 2-(1H-Imidazol-2-yl)propan-2-ol | 36365-23-8 [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Handling Moisture Sensitivity of 2-Lithioimidazole Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-lithioimidazole intermediates. This guide is designed to provide in-depth, practical advice to help you navigate the challenges associated with the handling of these highly moisture-sensitive compounds. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.

I. Foundational Principles: Why Moisture is Detrimental

2-Lithioimidazole intermediates are powerful nucleophiles and strong bases, making them invaluable in the synthesis of functionalized imidazole derivatives, which are key components in many pharmaceuticals.[1][2] However, their high reactivity also makes them extremely sensitive to moisture.[3][4]

The core issue: Organolithium reagents, including 2-lithioimidazoles, react readily with protic solvents like water. This reaction, an acid-base neutralization, protonates the lithiated carbon, quenching the desired intermediate and regenerating the starting imidazole. This not only consumes your valuable intermediate but can also lead to undesired side reactions and significantly lower yields.

Frequently Asked Questions: The Basics

Q1: What are the visible signs of moisture contamination in my reaction?

A1: Unfortunately, there are often no immediate, dramatic visual cues like a color change. The most common indicator is a poor or no yield of your desired product. If you consistently face low yields despite using the correct stoichiometry, moisture contamination is a primary suspect. In some cases, you might observe the formation of a white precipitate, which could be lithium hydroxide (LiOH) formed from the reaction of the organolithium with water.

Q2: How much water is "too much"?

A2: Even trace amounts of water can be detrimental. Organolithium reactions require strictly anhydrous conditions.[4] The goal is to reduce the water content in your solvents and on your glassware to the parts-per-million (ppm) level. For perspective, a single drop of water in a 100 mL reaction can be a significant excess.

Q3: Besides water, what other atmospheric components should I be concerned about?

A3: Oxygen can also be problematic for some organolithium reagents, potentially leading to oxidation byproducts.[5] Carbon dioxide is another concern as it can react with the organolithium to form a carboxylate species. Therefore, maintaining a dry and inert atmosphere, typically with nitrogen or argon, is crucial for success.[3][5]

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established best practices.

Scenario 1: My lithiation reaction is not proceeding to completion.

Possible Cause: Inadequate exclusion of moisture from the reaction setup.

| Troubleshooting Step | Detailed Explanation & Rationale |

| 1. Verify Glassware Dryness | Glass surfaces readily adsorb moisture.[6] All glassware must be rigorously dried before use. The most effective method is oven-drying at >100 °C for several hours (or overnight) and assembling the apparatus while still hot, allowing it to cool under a stream of inert gas.[6][7][8] Alternatively, flame-drying the assembled apparatus under vacuum and then backfilling with inert gas is a rapid and effective method.[8] |

| 2. Ensure Solvent Anhydrousness | Commercial "anhydrous" solvents can still contain unacceptable levels of moisture. It is best practice to dry and distill solvents in-house or use a solvent purification system. For tetrahydrofuran (THF), a common solvent for these reactions, distillation from sodium/benzophenone is a classic method. Alternatively, passing the solvent through a column of activated alumina can achieve very low water content.[9] Storing dried solvents over activated 3Å or 4Å molecular sieves is also recommended.[6][9] |

| 3. Perfect Your Inert Atmosphere Technique | An inert atmosphere of nitrogen or argon is essential to displace air and moisture.[3][5][7] This is typically achieved using a Schlenk line or a glovebox.[3][8][10] For a Schlenk line setup, ensure you perform at least three vacuum/inert gas backfill cycles on your assembled, cooled glassware to thoroughly remove atmospheric contaminants.[11][12][13] A constant positive pressure of inert gas, monitored by an oil bubbler, should be maintained throughout the reaction.[5][7] |

Scenario 2: I'm observing significant decomposition of my 2-lithioimidazole intermediate.

Possible Cause: Instability of the intermediate at the reaction temperature or prolonged reaction times.

| Troubleshooting Step | Detailed Explanation & Rationale |

| 1. Optimize Reaction Temperature | Many organolithium intermediates are thermally unstable and require low temperatures to prevent decomposition. The lithiation of N-protected imidazoles is often performed at -78 °C (a dry ice/acetone bath).[1] Maintaining this low temperature throughout the generation and subsequent reaction of the intermediate is critical. |

| 2. Minimize Reaction Time | Some 2-lithioimidazole intermediates have limited lifetimes, even at low temperatures.[1] It is often beneficial to use the intermediate immediately after its formation. Extended stirring times before the addition of the electrophile can lead to decomposition and reduced yields.[1] |

Scenario 3: My quenching reaction is giving poor yields or unexpected byproducts.

Possible Cause: The electrophile contains moisture, or the quenching procedure is not optimized.

| Troubleshooting Step | Detailed Explanation & Rationale |

| 1. Dry the Electrophile | Just like the reaction solvent, the electrophile (and its solvent, if any) must be anhydrous. Liquid electrophiles should be distilled from an appropriate drying agent. Solid electrophiles can be dried under high vacuum. |

| 2. Control the Quenching Temperature | The addition of the electrophile should typically be done at the same low temperature as the lithiation to control the reaction rate and minimize side reactions. After the addition is complete, the reaction is often allowed to slowly warm to room temperature.[1] |

III. Key Experimental Protocols

Adherence to rigorous experimental protocols is paramount for success. The following are step-by-step guides for essential techniques.

Protocol 1: Assembling and Preparing Glassware on a Schlenk Line

-

Oven-Dry Glassware: Place all necessary glassware (flasks, dropping funnels, etc.) in an oven at >100 °C for a minimum of 4 hours, though overnight is preferable.[7][11]

-

Hot Assembly: While the glassware is still hot, assemble the reaction apparatus in a fume hood.

-

Connect to Schlenk Line: Connect the assembled apparatus to the Schlenk line via heavy-walled tubing.[14]

-

Evacuate and Backfill: Carefully open the stopcock to the vacuum manifold and evacuate the apparatus.[11] Allow it to cool to room temperature under vacuum.

-

Inert Gas Purge: Slowly backfill the apparatus with high-purity nitrogen or argon.[11]

-

Repeat Cycles: Repeat the evacuation and backfill cycle at least two more times to ensure a completely inert atmosphere.[11][12]

Protocol 2: Transfer of Anhydrous Solvents and Reagents

The transfer of air- and moisture-sensitive liquids should be performed using either a syringe or a cannula under a positive pressure of inert gas.[7][13]

Syringe Transfer:

-

Purge Syringe: Purge a dry syringe and needle with inert gas by drawing and expelling the gas several times.[10]

-

Pressurize Reagent Bottle: Insert a needle connected to the inert gas line into the septum of the reagent bottle to create a slight positive pressure.

-

Withdraw Reagent: Insert the purged syringe needle through the septum and withdraw the desired volume of the reagent. It can be helpful to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[11]

-

Transfer to Reaction: Quickly and carefully transfer the reagent to the reaction flask by piercing the septum.

Cannula Transfer (for larger volumes):

-

Pressurize Both Vessels: Apply a positive pressure of inert gas to both the reagent bottle and the receiving flask.

-

Insert Cannula: Insert one end of a double-tipped needle (cannula) into the reagent bottle, ensuring the tip is below the liquid surface. Insert the other end into the receiving flask.

-

Initiate Transfer: To start the transfer, slightly reduce the inert gas pressure in the receiving flask (e.g., by venting through a needle) or slightly increase the pressure in the reagent bottle. The pressure difference will drive the liquid through the cannula.

IV. Visualizing the Workflow

Understanding the sequence of operations is crucial. The following diagrams illustrate the key workflows.

Caption: Workflow for a typical 2-lithioimidazole reaction.

Caption: Troubleshooting flowchart for moisture sensitivity issues.

V. Concluding Remarks

The successful handling of 2-lithioimidazole intermediates is a testament to meticulous laboratory practice. While their sensitivity to moisture presents a significant challenge, it is a manageable one. By rigorously drying all components of the reaction system and maintaining a robust inert atmosphere, researchers can confidently harness the synthetic power of these valuable intermediates. This guide provides a framework for troubleshooting and protocol optimization, but always remember that careful planning and attention to detail are your most powerful tools.

VI. References

-

An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). American Chemical Society. Retrieved from

-

Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Fiveable. Retrieved from

-

Safe handling of organolithium compounds in the laboratory - Environmental Health and Safety. University of Nebraska-Lincoln. Retrieved from

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). National Center for Biotechnology Information. Retrieved from

-

Inert atmosphere methods | Laboratory techniques - Biocyclopedia. Biocyclopedia. Retrieved from

-

Keeping air and moisture out | VACUUBRAND. (2024, November 12). VACUUBRAND. Retrieved from

-

Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017, July 14). JoVE. Retrieved from

-

Guides - Chemistry LibreTexts. (2024, October 15). Chemistry LibreTexts. Retrieved from

-

Air Free Techniques | Handling Air-Sensitive Materials - Ossila. Ossila. Retrieved from

-

Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). University of Regensburg. Retrieved from

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh. Retrieved from

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). University of California, Riverside. Retrieved from

-

Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from

-

13.8: Organometallic Reagents - Chemistry LibreTexts. (2022, July 11). Chemistry LibreTexts. Retrieved from

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024, January 29). University of California, Irvine. Retrieved from

-

Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd. Scribd. Retrieved from

-

How to dry various solvents - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011, February 18). Sciencemadness. Retrieved from

-

Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry. Retrieved from

-

Preparing Anhydrous Reagents and Equipment - Moodle@Units. Moodle@Units. Retrieved from

-

Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry. Retrieved from

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. solvation.de [solvation.de]

- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 12. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Purification of 2-(1H-imidazol-2-yl)propan-2-ol

Topic: Separation of 2-(1H-imidazol-2-yl)propan-2-ol (Target) from unreacted Imidazole (Impurity). Ticket ID: PUR-IMD-002 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Amphoteric Trap"

Separating 2-(1H-imidazol-2-yl)propan-2-ol (CAS: 36365-23-8) from its parent compound, imidazole, presents a classic "amphoteric trap." Both molecules possess a basic imidazole nitrogen (pKa ~7.0 for the conjugate acid) and an acidic pyrrole-like nitrogen (pKa ~14.5). Consequently, standard acid-base extraction protocols often fail because both species protonate and deprotonate at nearly identical pH levels.

The Solution: Instead of relying on pKa differences, this guide leverages the divergent physical properties of the two molecules:

-

Hydrosolubility: Imidazole is hyper-soluble in water; the target molecule has limited water solubility due to the steric bulk of the gem-dimethyl group.

-

Volatility: Imidazole sublimes readily at moderate temperatures; the target molecule is significantly less volatile.

Module 1: Diagnostic & Decision Tree

Before selecting a protocol, assess your crude mixture using the decision matrix below.

Figure 1: Purification Decision Matrix based on physical state and impurity load.

Module 2: The Protocols

Protocol A: The "Solubility Switch" (Aqueous Trituration)

Best for: Crude solids with high imidazole content (>10%).

Mechanism: Imidazole has a water solubility of ~633 g/L. The target, 2-(1H-imidazol-2-yl)propan-2-ol, exhibits significantly reduced solubility due to the lipophilic isopropyl moiety [1, 2]. We exploit this contrast to wash away the impurity.

Step-by-Step:

-

Preparation: Grind the crude solid into a fine powder. If the product is an oil, skip to Protocol C.

-

Suspension: Suspend the crude material in ice-cold water (0–4°C). Use a ratio of roughly 3 mL of water per gram of crude material.

-

Critical Note: Do not use excess water, or you will dissolve the target product.

-

-

Agitation: Stir vigorously for 15–20 minutes on an ice bath.

-

Filtration: Filter the suspension rapidly through a sintered glass funnel.

-

Wash: Wash the filter cake with a minimal amount (0.5 mL/g) of ice-cold water.

-

Drying: Dry the solid under vacuum. Imidazole will be in the filtrate; the target remains on the filter.

| Compound | Solubility (H₂O) | Solubility (Acetone) |

| Imidazole | High (~633 g/L) | High |

| Target Product | Low / Moderate | Moderate |

Protocol B: Vacuum Sublimation

Best for: Final "polishing" of solids to reach >99% purity.

Mechanism: Imidazole has a relatively high vapor pressure for a solid and sublimes at temperatures above 80–90°C under vacuum [3]. The target alcohol, capable of stronger intermolecular hydrogen bonding (OH···N), has a much lower vapor pressure.

Step-by-Step:

-

Setup: Place the dried crude solid in a sublimation apparatus (cold finger).

-

Vacuum: Apply high vacuum (< 0.1 mmHg is ideal, but < 2 mmHg works).

-

Heating: Gently heat the oil bath to 60–80°C .

-

Caution: Do not exceed the melting point of the target (check lit. value, typically >100°C for this class).

-

-

Observation: Imidazole will deposit as white crystals on the cold finger. The target product will remain at the bottom of the flask.

-

Harvest: Remove the cold finger carefully to avoid knocking the sublimate back into the purified product.

Protocol C: Buffered Silica Chromatography

Best for: Oils, complex reaction mixtures, or when yield is prioritized over speed.

The Issue: Imidazoles "streak" or "tail" on standard silica gel because the basic nitrogen interacts strongly with acidic silanol groups (Si-OH). The Fix: You must deactivate the silica with a base.

Mobile Phase Formulation:

-

Base Solvent: Dichloromethane (DCM)

-

Polar Modifier: Methanol (MeOH)

-

Additive: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

Recommended Gradient:

-

Equilibration: Flush column with DCM containing 1% TEA.

-

Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (with constant 1% TEA).

TLC Visualization:

-

Stain: Iodine (I₂) chamber is most effective for imidazoles.

-

Rf Values (Typical in 9:1 DCM:MeOH):

-

Target Product: Rf ~ 0.3–0.4 (Higher due to OH shielding/lipophilicity).

-

Imidazole: Rf ~ 0.1–0.2 (Streaks near baseline without base).

-

Module 3: Troubleshooting & FAQs

Q1: My product is an oil, but it's supposed to be a solid. What happened?

A: This is likely a "melting point depression" caused by the imidazole impurity.

-

Fix: Dissolve the oil in a minimum amount of Acetone. Add Hexanes dropwise until the solution turns cloudy (turbid). Store in the freezer (-20°C) overnight. The target should crystallize, leaving imidazole in the mother liquor.

Q2: I tried acid-base extraction, but I lost everything to the aqueous layer.

A: As mentioned in the Executive Summary, this is expected. Both the product and imidazole are water-soluble in their protonated forms (pH < 6).

-

Recovery: Basify your aqueous layer to pH > 10 using NaOH. Saturate the solution with NaCl (salting out). Extract exhaustively with n-Butanol or IPA/Chloroform (1:3) . Standard EtOAc is often too non-polar to extract these species efficiently from water [4].

Q3: Can I use derivatization to separate them?

A: Yes, but it adds steps. The target has a hydroxyl group (-OH) that imidazole lacks.

-

Strategy: React the mixture with Acetic Anhydride (1.1 eq). The target forms an ester; imidazole forms N-acetylimidazole (which is unstable and hydrolyzes easily, or can be distilled). The ester will have vastly different Rf and solubility properties. Note: This requires a hydrolysis step later to recover the alcohol.

References

-

ChemHeterocycles. (2025).[1] 2-(Propan-2-yl)-1H-Imidazole: Properties and Solubility Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-2-yl)propan-2-ol Product Specification & Safety Data Sheet. CAS 36365-23-8.[2][3] Retrieved from

-